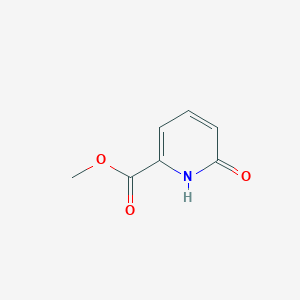

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate

Beschreibung

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 30062-34-1) is a heterocyclic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It is characterized by a pyridone ring system, where the keto group at position 6 and the ester group at position 2 contribute to its reactivity and tautomeric behavior. Key physicochemical properties include:

- Melting Point: 109–110°C

- Boiling Point: 356.6°C (at 760 mmHg)

- Density: 1.287 g/cm³

- LogP: 0.57 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors: 3 (PSA = 59.42 Ų) .

The compound exhibits keto-enol tautomerism, a feature common to pyridone derivatives, where the labile hydrogen at the α-position can migrate between the oxygen and nitrogen atoms . This tautomerism influences its coordination chemistry and hydrogen-bonding capabilities, making it a versatile intermediate in pharmaceutical and materials science applications.

Eigenschaften

IUPAC Name |

methyl 6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLWQAUHCDNAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80492222 | |

| Record name | Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-34-1 | |

| Record name | Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of acylpyruvic acid methyl ester with malononitrile in the presence of a base such as triethylamine. The reaction is carried out in ethanol at a temperature of around 40°C . Another method involves the use of N,N-dimethylformamide (DMF) as a solvent, with sodium hydride and benzyl alcohol as reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form dihydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine or dihydropyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Calcium Channel Blockers Synthesis

One of the primary applications of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate is as an intermediate in the synthesis of calcium channel blockers. These compounds are crucial in treating cardiovascular diseases by inhibiting calcium influx into cells, thereby reducing heart muscle contraction and vascular resistance. The synthesis process typically involves multi-step reactions where this compound serves as a building block for more complex structures .

Antibacterial Agents

Research has shown that derivatives of methyl 6-oxo-1,6-dihydropyridine-2-carboxylate exhibit antibacterial properties. For instance, arylhydrazides containing a 2-pyridone moiety have been developed as selective antibacterial agents against strains such as Acinetobacter baumannii. These compounds leverage the dihydropyridine framework to enhance their biological activity .

Chemical Synthesis and Research

Synthesis of Novel Compounds

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate is utilized in the synthesis of various novel compounds with potential pharmacological activities. For example, it serves as a precursor in synthesizing derivatives that have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Wirkmechanismus

The mechanism of action of Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to specific sites on the calcium channels, leading to a decrease in intracellular calcium levels and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate belongs to a family of pyridone-carboxylates. Below is a comparative analysis of its structural analogues:

Key Observations:

- Substituent Effects : Bromination at position 5 (CAS N/A) increases molecular weight and melting point (186–188°C vs. 109–110°C) due to halogen-induced intermolecular interactions .

- Ester vs. Carboxylic Acid : Replacement of -COOCH₃ with -COOH (19621-92-2) enhances metal-binding capacity but reduces stability in acidic conditions .

- N-Alkylation : 1-Methyl derivatives (59864-31-2) lock the keto tautomer, simplifying synthetic pathways but reducing tautomer-mediated reactivity .

Hydrogen Bonding and Crystal Packing

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate forms R₂²(8) hydrogen-bonded motifs in its salt forms (e.g., with 2-amino-5-methylpyridinium). These motifs involve N–H···O interactions between the pyridone oxygen and ammonium protons, stabilizing the crystal lattice . In contrast:

- 5-Chloro and 5-Bromo Analogues : Form similar motifs but with shorter halogen-mediated contacts (e.g., Br···O interactions at 3.3 Å), enhancing packing density .

- Carboxylic Acid Derivatives : Exhibit extended networks via O–H···O hydrogen bonds, increasing thermal stability but reducing solubility .

Tautomerism and Reactivity

The keto-enol equilibrium in Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate is sensitive to substituents:

Biologische Aktivität

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (M6ODPC) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer effects, as well as its potential applications in medicinal chemistry.

Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate has the molecular formula and a molecular weight of 153.14 g/mol. Its structure includes a methyl group at the 1-position and a carboxylate functional group at the 2-position, contributing to its unique chemical behavior and biological interactions.

1. Antimicrobial Properties

M6ODPC has shown significant antimicrobial activity against various pathogens. Studies indicate that it possesses:

- Bactericidal Effects : M6ODPC exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .

- Fungal Inhibition : The compound has also demonstrated antifungal properties, particularly against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .

| Pathogen | Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| E. coli | Gram-negative | 15.625 | |

| S. aureus | Gram-positive | 31.25 | |

| C. albicans | Fungal | 12.5 |

2. Anticancer Activity

Research has also explored the anticancer potential of M6ODPC. It has been noted for:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that M6ODPC can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Synergistic Effects : When combined with other chemotherapeutic agents, M6ODPC enhances the efficacy of treatments, suggesting its potential as an adjuvant in cancer therapy .

The biological activity of M6ODPC is attributed to its interaction with specific cellular targets:

- Calcium Channel Blockade : As a potential calcium channel blocker, M6ODPC may inhibit calcium influx into cells, affecting muscle contraction and neurotransmitter release .

- Protein Synthesis Inhibition : The compound has been shown to interfere with protein synthesis pathways, which is crucial for bacterial growth and cancer cell proliferation .

Case Studies

Several studies have highlighted the biological effects of M6ODPC:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that M6ODPC had a broad-spectrum antimicrobial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 62.5 μg/mL .

- Anticancer Research : In a controlled study on human breast cancer cell lines, M6ODPC was found to reduce cell viability by over 50% at concentrations of 50 μM, indicating significant anticancer potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate?

- A common method involves reacting 6-hydroxynicotinic acid with methanol under acidic conditions. For example, HCl in 1,4-dioxane at 20°C for 48 hours achieves a 90% yield . Key considerations include solvent choice (e.g., methanol for esterification) and acid catalysis to drive the reaction. Purity can be confirmed via HPLC or NMR, with attention to residual solvents (e.g., dioxane) in the final product.

Q. How can tautomeric forms of this compound be characterized experimentally?

- The compound exhibits keto-enol tautomerism in the pyridone ring. Infrared spectroscopy (IR) can identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and enolic O–H stretches (~3200 cm⁻¹). X-ray crystallography is definitive, as seen in structures where the keto form dominates in the solid state . Solution-phase studies (e.g., NMR in DMSO-d₆) may show equilibrium between tautomers.

Q. What analytical techniques are critical for confirming identity and purity?

- Mass spectrometry (MS): Exact mass (154.0343 g/mol) via high-resolution MS confirms molecular formula .

- NMR: ¹H NMR in DMSO-d₆ shows characteristic signals: pyridone proton (δ ~6.5–7.5 ppm), methyl ester (δ ~3.8–3.9 ppm) .

- XRD: Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in isomorphous bromo/chloro derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

- In crystallographic studies, the carboxylate and pyridone moieties form intermolecular N–H⋯O and O–H⋯O bonds, creating R₂²(8) ring motifs. Graph set analysis (Bernstein et al., 1995) reveals 3D networks stabilized by water-mediated hydrogen bonds . Such interactions are critical for predicting solubility and stability in solid-state applications.

Q. What challenges arise in refining crystallographic data for this compound using SHELX?

- SHELXL is widely used for small-molecule refinement. Challenges include handling disorder in the pyridone ring or solvent molecules (e.g., partial occupancy water in ). Twinning or low-resolution data may require constraints (e.g., ISOR, SIMU) to stabilize refinement. SHELXD/SHELXE pipelines are robust for experimental phasing in isomorphic derivatives .

Q. How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?

- Discrepancies between solution (NMR/IR) and solid-state (XRD) data often arise from tautomerism or polymorphism. DFT calculations (e.g., Gaussian) can model tautomeric equilibria, while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. For example, XRD of the chloro derivative ( ) confirmed keto dominance, whereas NMR may reflect dynamic equilibria .

Q. What strategies optimize regioselective functionalization of the pyridone ring?

- Electrophilic substitution favors the 3- and 5-positions due to electron-withdrawing effects of the ester and carbonyl groups. Directed ortho-metalation (DoM) with LDA/ZnCl₂ enables regioselective halogenation or alkylation. For example, bromination at C5 has been reported in analogues, with yields dependent on steric and electronic effects .

Methodological Notes

- Synthetic Optimization: Scale-up requires careful control of HCl concentration to avoid ester hydrolysis.

- Crystallography: Use Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data. Orthorhombic space group P2₁2₁2₁ is common .

- Safety: Handle in fume hoods; residual dioxane (IARC Class 1 carcinogen) requires strict solvent removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.